molecular formula C14H10BrFO B8762463 4-(4-Fluorobenzoyl)benzyl bromide

4-(4-Fluorobenzoyl)benzyl bromide

Cat. No. B8762463
M. Wt: 293.13 g/mol
InChI Key: WXLLULZQLLBAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorobenzoyl)benzyl bromide is a useful research compound. Its molecular formula is C14H10BrFO and its molecular weight is 293.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Fluorobenzoyl)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorobenzoyl)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H10BrFO

Molecular Weight

293.13 g/mol

IUPAC Name

[4-(bromomethyl)phenyl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C14H10BrFO/c15-9-10-1-3-11(4-2-10)14(17)12-5-7-13(16)8-6-12/h1-8H,9H2

InChI Key

WXLLULZQLLBAAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2.0 g (9.9 mmol) of 4-methyl-4′-fluorobenzophenone, 1.524 g (9.9 mmol) of recrystallized N-bromosuccinimide, 170 mg benzoyl peroxide, and 20 mL CCl4 was refluxed under argon for 3 hours. The hot solution was filtered through a glass sintered filter and rinsed with 20 mL of hot CCl4 until the crystals became colorless. The crystals were washed with 6 mL of cold CCl4 and the solution was concentrated under reduced vacuum. The crude product was recrystallized from hexane and dried under vacuum. The resultant yield was 43%. Rf=0.25 (ethyl Acetate/hexane; 15:85). 1H-NMR: δ 7.85 (dd, aromatic, 2H), 7.75 (d, aromatic, 2H), 7.51 (d, aromatic, 2H), 7.17 (dd, aromatic, 2H), 4.52 (s, methyl, 3H). 13C-NMR: δ 195.0 (carbonyl); 166.5, 164.5, 142.5, 138.5, 133.4, 130.4, 129.2, 115.8, 115.5 (aromatic); 31.1 (alkyl).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.524 g
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A carbon tetrachloride solution (200 ml) of 4-fluoro-4'-methylbenzophenone (16 g), N-bromosuccinimide (14.2 g) and 2,2'-azodi-isobutyronitrile (0.1 g) was heated for 16 hours with refluxing. After the mixture was cooled to a room temperature, the precipitates were collected by filtration, and the solvent was distilled off to obtain 4-bromomethyl-4'-fluorobenzophenone (20 g).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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